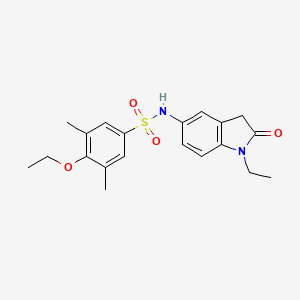

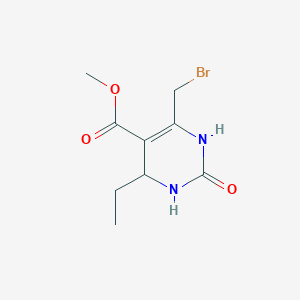

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the reaction of different phenylthiazol with benzenesulfonyl chloride to yield high-affinity inhibitors of kynurenine 3-hydroxylase . Another study reported the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides . Similarly, novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides were synthesized and investigated for their inhibitory activity against carbonic anhydrase and anticancer activity . Lastly, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles .

Molecular Structure Analysis

The molecular structures of the synthesized benzenesulfonamide derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry (EI-MS & HR-EI-MS) were employed to confirm the structures of the synthesized compounds . These techniques provided detailed information about the molecular framework and functional groups present in the molecules.

Chemical Reactions Analysis

The benzenesulfonamide derivatives synthesized in these studies were designed to interact with specific enzymes, thereby inhibiting their activity. For example, the compounds synthesized in study were found to be potent inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The study focused on acetylcholinesterase inhibition, which is relevant for Alzheimer’s disease treatment. The compounds from study targeted carbonic anhydrase isoforms, which are implicated in various physiological functions and diseases. The enzyme inhibition potential of the synthesized sulfonamides was evaluated through biochemical assays, and some compounds showed excellent inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzenesulfonamides, such as solubility, stability, and reactivity, were inferred from their structural characterization and biochemical evaluation. The inhibitory activities of these compounds against enzymes like acetylcholinesterase and carbonic anhydrase were quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .

属性

IUPAC Name |

4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(11-15(18)12-19(22)23)21-27(24,25)17-9-13(3)20(26-6-2)14(4)10-17/h7-11,21H,5-6,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXAYEBXGSAQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2516069.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)

![5-benzyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2516072.png)

![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)